molecular formula C12H15BrN4S B12268505 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole

Cat. No.: B12268505
M. Wt: 327.25 g/mol
InChI Key: AYJFHWQGHYYGQY-UHFFFAOYSA-N
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Description

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole is a complex organic compound that features a combination of pyrazole, azetidine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromo-1H-pyrazole, which is then reacted with azetidine derivatives under controlled conditions to form the intermediate compound. This intermediate is further reacted with 2-methyl-1,3-thiazole under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and final products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the pyrazole ring .

Scientific Research Applications

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A precursor in the synthesis of the compound.

    Azetidine derivatives: Similar compounds with azetidine rings.

    2-methyl-1,3-thiazole: A related thiazole derivative

Uniqueness

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole is unique due to its combination of pyrazole, azetidine, and thiazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15BrN4S

Molecular Weight

327.25 g/mol

IUPAC Name

4-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C12H15BrN4S/c1-9-15-12(8-18-9)7-16-3-10(4-16)5-17-6-11(13)2-14-17/h2,6,8,10H,3-5,7H2,1H3

InChI Key

AYJFHWQGHYYGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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